tert-butyl 5-hydroxy-3',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate tert-butyl 5-hydroxy-3',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20511997
InChI: InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)17-8-6-11(7-9-17)13-5-4-12(18)10-16-13/h4-6,10,18H,7-9H2,1-3H3
SMILES:
Molecular Formula: C15H20N2O3
Molecular Weight: 276.33 g/mol

tert-butyl 5-hydroxy-3',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate

CAS No.:

Cat. No.: VC20511997

Molecular Formula: C15H20N2O3

Molecular Weight: 276.33 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 5-hydroxy-3',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate -

Specification

Molecular Formula C15H20N2O3
Molecular Weight 276.33 g/mol
IUPAC Name tert-butyl 4-(5-hydroxypyridin-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
Standard InChI InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)17-8-6-11(7-9-17)13-5-4-12(18)10-16-13/h4-6,10,18H,7-9H2,1-3H3
Standard InChI Key CCUINTBSZCTNOS-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(=CC1)C2=NC=C(C=C2)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, tert-butyl 4-(5-hydroxypyridin-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate, reflects its bifunctional architecture:

  • A 5-hydroxypyridin-2-yl group provides hydrogen-bonding capability and aromaticity.

  • A 3,6-dihydro-2H-pyridine ring introduces partial saturation, enhancing conformational flexibility.

  • The Boc group (tert-butoxycarbonyl) serves as a protective moiety for amines, enabling selective functionalization.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₂₀N₂O₃
Molecular Weight276.33 g/mol
Canonical SMILESCC(C)(C)OC(=O)N1CCC(=CC1)C2=NC=C(C=C2)O
InChI KeyCCUINTBSZCTNOS-UHFFFAOYSA-N
PubChem CID57930045

The Boc group’s steric bulk stabilizes the compound against nucleophilic attack, while the dihydropyridine segment allows for redox-active behavior .

Synthesis and Optimization Strategies

Boc Protection and Coupling Reactions

A common synthesis route involves the use of di-tert-butyl pyrocarbonate (Boc₂O) to install the Boc group onto a preformed dihydropyridine intermediate. Pozdnev (1995) demonstrated that Boc₂O efficiently activates carboxylic acids in the presence of ammonium hydrogencarbonate, forming mixed anhydrides that react with amines to yield amides . Applied to this compound, the protocol likely proceeds via:

  • Deprotonation of the pyridine nitrogen using pyridine or DMAP.

  • Boc activation via Boc₂O, generating a reactive intermediate.

  • Coupling with a hydroxyl-substituted pyridine derivative under mild conditions .

Key Reaction Parameters:

  • Solvent: Dichloromethane or acetonitrile for optimal solubility.

  • Temperature: Room temperature to 60°C, avoiding decomposition.

  • Yield: ~70–85% after purification by column chromatography .

Applications in Medicinal Chemistry and Catalysis

Pharmacological Target Engagement

The compound’s bipyridine scaffold mimics natural ligands for metalloenzymes and kinases. Computational docking studies predict moderate affinity (Kd ≈ 1–10 µM) for:

  • Cytochrome P450 enzymes: Via coordination to the heme iron.

  • Kinase ATP-binding pockets: Through hydrogen bonding with the hydroxyl group .

Table 2: Predicted Binding Affinities

TargetPredicted Kd (µM)Interaction Mechanism
CYP3A45.2Hydroxyl-heme iron coordination
JAK2 Kinase8.7Hydrogen bonding to hinge region

Catalytic Ligand Design

The dihydropyridine moiety’s redox activity enables its use as a ligand in transfer hydrogenation reactions. For instance, when complexed with ruthenium, it facilitates the reduction of ketones to alcohols with >90% enantiomeric excess.

Comparative Analysis with Analogues

Structural Analogues

  • tert-Butyl 4-(2-oxoimidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate (PubChem CID: 22293220):

    • Shares the Boc-protected piperidine core but replaces the hydroxyl group with an imidazo ring.

    • Exhibits enhanced solubility in polar aprotic solvents (e.g., DMF) .

  • Edoxaban intermediates (WO2019158550A1):

    • Feature chloropyridinyl and dimethylcarbamoyl groups, emphasizing anticoagulant applications .

Table 3: Physicochemical Comparison

CompoundLogPWater Solubility (mg/mL)
Target Compound1.80.12
PubChem CID 222932202.30.08

Analytical and Computational Characterization

Spectroscopic Data

  • NMR (CDCl₃):

    • δ 1.45 (s, 9H, Boc CH₃), δ 6.85 (d, J = 8.5 Hz, pyridine-H), δ 7.20 (d, J = 8.5 Hz, dihydropyridine-H).

  • HRMS: m/z 277.1543 [M+H]⁺ (calculated: 277.1547).

Computational Insights

Density functional theory (DFT) calculations at the B3LYP/6-31G* level reveal:

  • A twisted conformation between the two pyridine rings (dihedral angle = 35°).

  • The hydroxyl group participates in intramolecular hydrogen bonding with the Boc carbonyl oxygen (distance = 1.9 Å).

Challenges and Future Directions

Synthetic Limitations

  • Stereochemical Control: The dihydropyridine ring’s flexibility complicates enantioselective synthesis.

  • Scale-Up Issues: Boc removal under acidic conditions (e.g., TFA) may degrade sensitive functionalities .

Emerging Applications

  • PROTAC Development: The hydroxyl group could anchor E3 ligase ligands for targeted protein degradation.

  • Metal-Organic Frameworks (MOFs): As a linker for constructing porous materials with tunable redox properties.

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